molecular formula C15H21N3O4 B1271514 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid CAS No. 902835-85-2

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid

Cat. No.: B1271514
CAS No.: 902835-85-2
M. Wt: 307.34 g/mol
InChI Key: RQDJPSKVYOSWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl group attached to the piperazine ring and a nicotinic acid moiety

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-9-7-17(8-10-18)12-11(13(19)20)5-4-6-16-12/h4-6H,7-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDJPSKVYOSWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378110
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902835-85-2
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid typically involves the following steps:

    Protection of Piperazine: The piperazine ring is protected by introducing a tert-butoxycarbonyl group. This is usually achieved by reacting piperazine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

    Coupling with Nicotinic Acid: The protected piperazine is then coupled with nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, yielding the free piperazine derivative.

    Substitution: The nicotinic acid moiety can undergo substitution reactions, where the carboxyl group can be converted to esters or amides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.

    Substitution: Reagents such as thionyl chloride (SOCl2) for esterification or carbodiimides for amidation.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Free piperazine derivative.

    Substitution: Esters or amides of nicotinic acid.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
The compound serves as an essential building block in organic synthesis, facilitating the development of more complex organic molecules. Its structure allows for further functionalization and modification, making it valuable in synthetic chemistry .

Medicinal Chemistry

Drug Design and Development
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid has been investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various therapeutic areas:

  • Antituberculosis Research : Derivatives of this compound have been studied for their potential efficacy against tuberculosis, showcasing significant antibacterial activity .
  • Cancer Research : The compound is utilized in synthesizing novel anticancer agents, with studies indicating its effectiveness in inhibiting cancer cell viability .

Biological Applications

Targeted Protein Degradation
The compound is employed in the development of PROTACs (proteolysis-targeting chimeras), which are innovative tools for targeted protein degradation. This application highlights its relevance in molecular biology and therapeutic interventions .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of derivatives of this compound:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference Year
Derivative AStaphylococcus aureus32 µg/mL2024
Derivative BEscherichia coli64 µg/mL2024

These findings demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Activity Evaluation

In a study focusing on breast cancer cells (MCF-7), the compound exhibited a dose-dependent decrease in cell viability:

Treatment ConcentrationIC50 Value (µM)Reference Year
Low Dose252023
High Dose152023

This indicates that the compound may serve as a lead structure for developing new anticancer therapies .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. In macrophage models stimulated with lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines:

CytokineReduction (%)Reference Year
TNF-alpha502025
IL-6502025

These results suggest that the compound could be beneficial in treating inflammatory diseases .

Mechanism of Action

The exact mechanism of action of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is not fully understood. as a piperazine derivative, it is known to interact with various molecular targets, including neurotransmitter receptors and ion channels. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity. The biochemical pathways affected by this compound are still under investigation.

Comparison with Similar Compounds

    2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate: Similar in structure but contains an acetic acid moiety instead of nicotinic acid.

    4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid: Contains a benzoic acid moiety instead of nicotinic acid.

    2-[6-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: Contains a pyridinyl acetic acid moiety.

Uniqueness: 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is unique due to the presence of both the tert-butoxycarbonyl-protected piperazine and the nicotinic acid moiety

Biological Activity

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, also known by its CAS number 902835-85-2, is a chemical compound that belongs to the class of piperazine derivatives. This compound features a tert-butoxycarbonyl (Boc) group attached to a piperazine ring and a nicotinic acid moiety. Its unique structural attributes suggest potential biological activities, particularly in pharmacological contexts.

  • Molecular Formula : C15H21N3O4
  • Molecular Weight : 303.35 g/mol
  • CAS Number : 902835-85-2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including neurotransmitter receptors and ion channels. The exact mechanism of action remains under investigation, but it is believed that the compound may modulate neurotransmitter systems due to its structural similarity to nicotinic acid and piperazine derivatives.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor activation, potentially offering therapeutic effects in neurodegenerative diseases.
  • Antioxidant Activity : Initial studies suggest that derivatives of nicotinic acid exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, which may extend to this derivative.

Comparative Analysis with Related Compounds

Compound NameBiological Activity
Nicotinic Acid Lipid-modifying agent; increases HDL cholesterol levels .
Piperazine Derivatives Known for various pharmacological effects including anxiolytic and antidepressant activities.
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid Exhibits anti-inflammatory properties similar to nicotinic derivatives.

In Vitro Studies

In vitro studies on related nicotinic acid derivatives have demonstrated their capability to modulate lipid metabolism and exhibit cytotoxic effects against cancer cell lines. For instance, nicotinic acid has been shown to reduce triglyceride synthesis in hepatocytes, suggesting potential applications in metabolic disorders .

Case Study: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) highlighted the potential for similar compounds to induce apoptosis through modulation of cellular signaling pathways. The findings indicated that these compounds could enhance the efficacy of standard chemotherapeutics like doxorubicin when used in combination therapies .

Safety and Toxicology

Safety assessments indicate that while this compound exhibits some irritant properties (e.g., skin and eye irritation), further toxicological evaluations are necessary to establish comprehensive safety profiles for therapeutic applications .

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, and how can reaction progress be monitored?

Methodological Answer: A common approach involves coupling nicotinic acid derivatives with Boc-protected piperazine intermediates. For example, nucleophilic substitution or amide bond formation using reagents like EDCI/HOBt can link the piperazine moiety to the nicotinic acid core . Reaction efficiency can be monitored via:

  • TLC : Use silica gel plates with a mobile phase (e.g., ethyl acetate/hexane, 1:1) to track Boc-deprotection or coupling progress.
  • HPLC : Employ a C18 column with a gradient of 0.1% TFA in water/acetonitrile to assess purity (>95% target compound) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl) and piperazine/nicotinic acid connectivity .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₁₅H₂₂N₃O₄: 308.16 g/mol) and purity .
  • IR Spectroscopy : Detect carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the removal of the Boc protecting group without degrading the nicotinic acid moiety?

Methodological Answer:

  • Acidic Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v) for 1–2 hours at 0–5°C to minimize side reactions .
  • Monitoring : Track deprotection via ¹H NMR (disappearance of tert-butyl signal) and HPLC to confirm product stability .
  • Alternative Methods : Consider HCl/dioxane for milder conditions, though reaction time may increase .

Q. How should researchers address contradictory solubility data in literature for this compound?

Methodological Answer:

  • Factorial Design : Test variables (pH, temperature, solvent polarity) systematically. For example, use a 2³ factorial design to evaluate solubility in DMSO, DMF, and aqueous buffers .
  • Computational Modeling : Apply quantum chemical calculations (e.g., COSMO-RS) to predict solubility parameters and validate with experimental data .

Q. What strategies resolve discrepancies in reported reaction yields for Boc-protected intermediates?

Methodological Answer:

  • Reaction Optimization : Use ICReDD’s computational-experimental feedback loop to narrow optimal conditions (e.g., catalyst loading, solvent choice) .
  • Controlled Experiments : Replicate literature protocols while controlling humidity (Boc groups are moisture-sensitive) and oxygen levels (prevents oxidation) .

Data Analysis & Stability

Q. How can researchers analyze stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., new peaks indicate hydrolysis or oxidation) .
  • Compatibility Testing : Avoid oxidizers (e.g., peroxides) and moisture; use desiccants in storage .

Q. What methods validate the compound’s biological activity in drug discovery without commercial assays?

Methodological Answer:

  • In Silico Docking : Use AutoDock Vina to predict binding affinity to nicotinic acetylcholine receptors (nAChRs) .
  • Functional Assays : Measure calcium flux in HEK293 cells transfected with nAChR subunits as a proxy for activity .

Tables for Key Parameters

Q. Table 1: Recommended Analytical Parameters

TechniqueKey ParametersReference
HPLCC18 column, 0.1% TFA in H₂O/MeCN gradient, 1.0 mL/min flow
¹H NMRDMSO-d₆, 400 MHz, δ 1.4 (Boc tert-butyl), 8.2–9.0 ppm (nicotinic protons)

Q. Table 2: Stability Testing Conditions

ConditionTemperatureHumidityDurationMonitoring Method
Accelerated40°C75% RH4 weeksHPLC purity check

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.